molecular formula C15H10O2 B12220614 Benzylidenephthalide CAS No. 4767-55-9

Benzylidenephthalide

Cat. No.: B12220614
CAS No.: 4767-55-9
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-GXDHUFHOSA-N
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Description

Benzylidenephthalide, also known as 3-benzylidenephthalide, is an organic compound with the molecular formula C15H10O2. It is a derivative of phthalide and is characterized by a benzylidene group attached to the phthalide core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylidenephthalide can be synthesized through several methods. One common approach involves the generation of the phthalide anion, which is then reacted with benzaldehyde. This method typically requires the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, this compound can be produced through a one-step synthesis involving the oxidative coupling of benzoic acids and vinylarenes. This method employs a palladium catalyst and operates under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzylidenephthalide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylidenephthalic acid.

    Reduction: Reduction reactions can convert it into benzylphthalide.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Benzylidenephthalic acid.

    Reduction: Benzylphthalide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Benzylidenephthalide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylidenephthalide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it interacts with bacterial cell membranes, leading to cell lysis. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    Phthalide: Shares the core structure but lacks the benzylidene group.

    Benzylphthalide: A reduced form of benzylidenephthalide.

    Isocoumarins: Structurally related compounds with similar biological activities.

Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. This group enhances its reactivity in various chemical reactions and contributes to its effectiveness as an antimicrobial and antioxidant agent .

Properties

CAS No.

4767-55-9

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

(3E)-3-benzylidene-2-benzofuran-1-one

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+

InChI Key

YRTPZXMEBGTPLM-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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